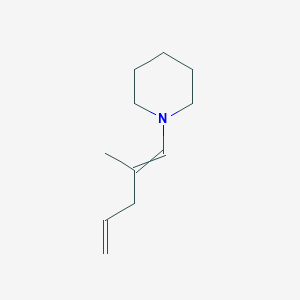
1-(2-Methylpenta-1,4-dien-1-YL)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpenta-1,4-dien-1-YL)piperidine is a compound that features a piperidine ring substituted with a 2-methylpenta-1,4-dien-1-yl group Piperidine derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpenta-1,4-dien-1-YL)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-methylpenta-1,4-dien-1-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound’s quality.
化学反应分析
Types of Reactions
1-(2-Methylpenta-1,4-dien-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dienyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
科学研究应用
1-(2-Methylpenta-1,4-dien-1-YL)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(2-Methylpenta-1,4-dien-1-YL)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The dienyl group may also participate in binding interactions or undergo metabolic transformations that contribute to the compound’s overall effect .
相似化合物的比较
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Methylpenta-1,4-diene: A linear diene with a methyl substitution.
N-Alkylpiperidines: Piperidine derivatives with various alkyl groups attached to the nitrogen.
Uniqueness
1-(2-Methylpenta-1,4-dien-1-YL)piperidine is unique due to the combination of a piperidine ring with a dienyl group. This structure imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. The presence of the dienyl group allows for additional chemical modifications and interactions that are not possible with simpler piperidine compounds .
属性
CAS 编号 |
143213-05-2 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC 名称 |
1-(2-methylpenta-1,4-dienyl)piperidine |
InChI |
InChI=1S/C11H19N/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3,10H,1,4-9H2,2H3 |
InChI 键 |
CGBBFQUSWGBEEE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CN1CCCCC1)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
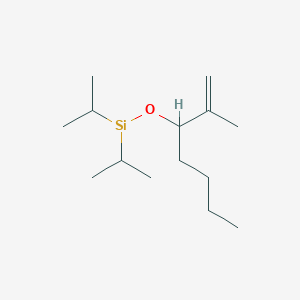
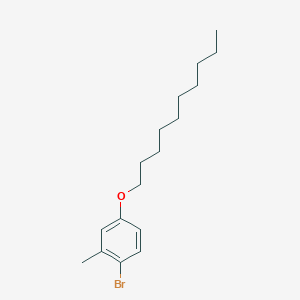
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
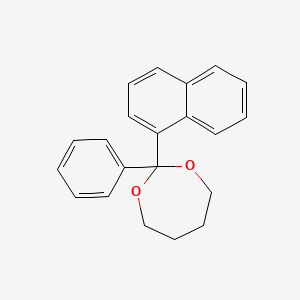
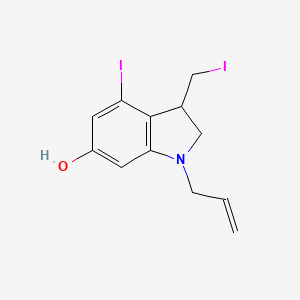
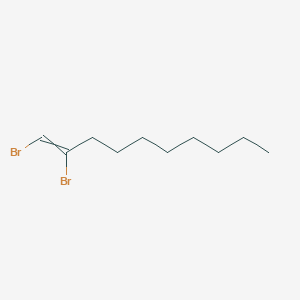

![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
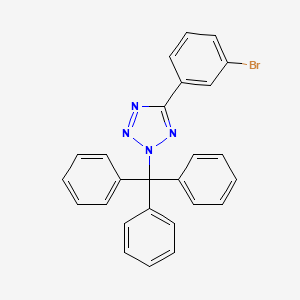

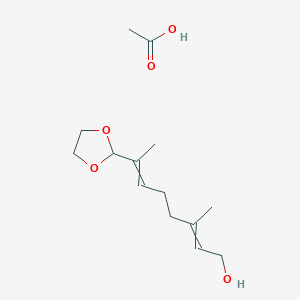
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)
